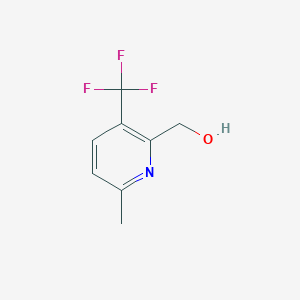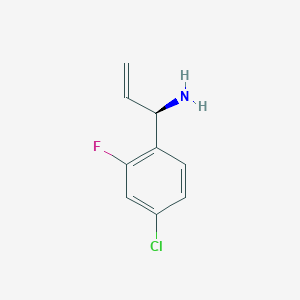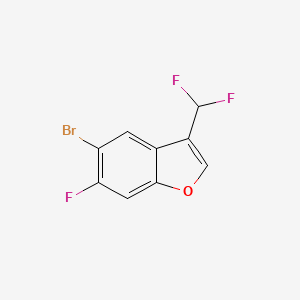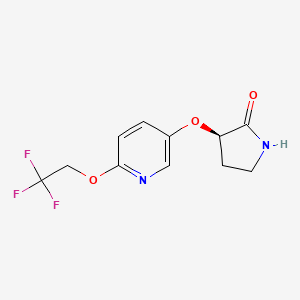
(R)-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidin-2-one core with a pyridin-3-yl ether substituent, which is further modified with a trifluoroethoxy group. The presence of the trifluoroethoxy group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridin-3-yl Ether Substituent: This step involves the nucleophilic substitution of a suitable pyridine derivative with the pyrrolidin-2-one core.
Addition of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction using a trifluoroethanol derivative and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-one core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group in the pyrrolidin-2-one core, resulting in reduced analogs.
Substitution: The trifluoroethoxy group and the pyridin-3-yl ether substituent can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the pyrrolidin-2-one core facilitates its interaction with biological macromolecules. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-((6-Methoxypyridin-3-YL)oxy)pyrrolidin-2-one: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
®-3-((6-Ethoxypyridin-3-YL)oxy)pyrrolidin-2-one: Features an ethoxy group in place of the trifluoroethoxy group.
®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)piperidin-2-one: Contains a piperidin-2-one core instead of a pyrrolidin-2-one core.
Uniqueness
The presence of the trifluoroethoxy group in ®-3-((6-(2,2,2-Trifluoroethoxy)pyridin-3-YL)oxy)pyrrolidin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability
Properties
Molecular Formula |
C11H11F3N2O3 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
(3R)-3-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]oxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)6-18-9-2-1-7(5-16-9)19-8-3-4-15-10(8)17/h1-2,5,8H,3-4,6H2,(H,15,17)/t8-/m1/s1 |
InChI Key |
RYZLCGIMRRJAGT-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1OC2=CN=C(C=C2)OCC(F)(F)F |
Canonical SMILES |
C1CNC(=O)C1OC2=CN=C(C=C2)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


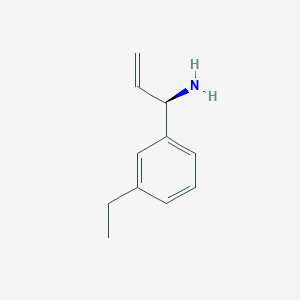
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
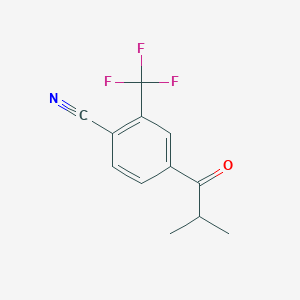
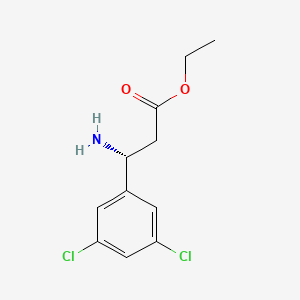
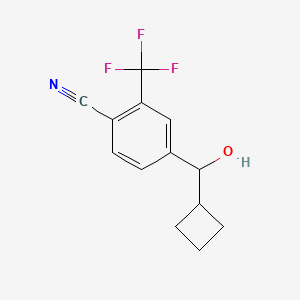
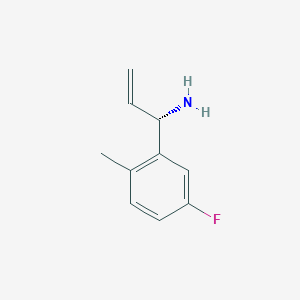
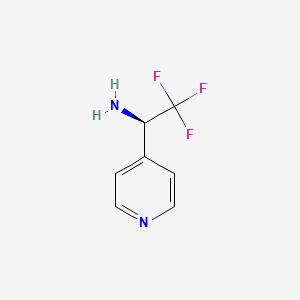
![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
